molecular formula C14H20N2O4 B3862382 1,4-bis(allyloxy)octahydro-2,3-quinoxalinedione CAS No. 5537-33-7

1,4-bis(allyloxy)octahydro-2,3-quinoxalinedione

Cat. No. B3862382
CAS RN: 5537-33-7
M. Wt: 280.32 g/mol
InChI Key: MHZZBALCEWFUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(allyloxy)octahydro-2,3-quinoxalinedione, also known as Quinpirole, is a chemical compound that belongs to the class of quinoline derivatives. It is a potent dopamine receptor agonist and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

1,4-bis(allyloxy)octahydro-2,3-quinoxalinedione has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to activate D2 dopamine receptors in the brain, which are involved in the regulation of motor function, cognition, and reward. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a decrease in dopamine levels, resulting in motor symptoms such as tremors and rigidity. 1,4-bis(allyloxy)octahydro-2,3-quinoxalinedione can activate D2 receptors and improve motor function in animal models of Parkinson's disease. In schizophrenia, 1,4-bis(allyloxy)octahydro-2,3-quinoxalinedione has been shown to induce hyperactivity in the mesolimbic dopamine system, which is thought to be involved in the positive symptoms of the disorder. In drug addiction, 1,4-bis(allyloxy)octahydro-2,3-quinoxalinedione has been shown to reduce drug-seeking behavior in animal models of cocaine and nicotine addiction.

Mechanism of Action

1,4-bis(allyloxy)octahydro-2,3-quinoxalinedione acts as a selective agonist of D2 dopamine receptors in the brain. It binds to the receptor and activates the downstream signaling pathways, leading to an increase in intracellular cAMP and the activation of protein kinase A. This results in the modulation of various intracellular signaling pathways, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
1,4-bis(allyloxy)octahydro-2,3-quinoxalinedione has been shown to have various biochemical and physiological effects, including the modulation of synaptic transmission, neuronal excitability, and gene expression. It can increase the release of dopamine and other neurotransmitters in the brain, leading to changes in neuronal activity and behavior. It can also modulate the expression of various genes involved in neuronal plasticity and survival.

Advantages and Limitations for Lab Experiments

1,4-bis(allyloxy)octahydro-2,3-quinoxalinedione has several advantages for laboratory experiments, including its high potency and selectivity for D2 dopamine receptors, its ability to cross the blood-brain barrier, and its well-characterized pharmacological profile. However, it also has some limitations, including its potential for off-target effects and its potential for inducing behavioral changes that may not be relevant to human disease.

Future Directions

There are several future directions for research on 1,4-bis(allyloxy)octahydro-2,3-quinoxalinedione, including the development of more selective and potent agonists for D2 dopamine receptors, the investigation of its potential therapeutic applications in other neurological disorders, and the elucidation of its molecular mechanisms of action. Additionally, the development of new animal models and behavioral assays may help to improve our understanding of the effects of 1,4-bis(allyloxy)octahydro-2,3-quinoxalinedione on neuronal function and behavior.

properties

IUPAC Name

1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-3-9-19-15-11-7-5-6-8-12(11)16(20-10-4-2)14(18)13(15)17/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZZBALCEWFUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON1C2CCCCC2N(C(=O)C1=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394493
Record name AC1MTXY6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione

CAS RN

5537-33-7
Record name AC1MTXY6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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